

Azido-PEG35-amine molecular weight and formula.

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Compound of Interest

Compound Name: Azido-PEG35-amine

Cat. No.: B3117992

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In-Depth Technical Guide to Azido-PEG35-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and applications of **Azido-PEG35-amine**, a heterobifunctional linker crucial in bioconjugation, drug delivery, and various biomedical research fields.

Core Molecular Data

Azido-PEG35-amine is a polyethylene glycol (PEG) derivative with a discrete chain length, terminating in an azide group at one end and a primary amine at the other. This structure allows for sequential and specific conjugation to different molecules.



Property	Value	Source(s)
Chemical Formula	C72H146N4O35	[1][2][3][4]
Molecular Weight	1627.94 g/mol	[1]
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in water, DMSO, DMF, methylene chloride, and chloroform	
Storage	Recommended storage at -20°C, protected from light and moisture	_

Key Applications and Reaction Mechanisms

Azido-PEG35-amine is a versatile tool in bioconjugation due to its two distinct reactive termini. The primary amine can react with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds. The azide group participates in highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation. These reactions are known for their high efficiency and biocompatibility.

The PEG linker itself enhances the solubility and bioavailability of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles by increasing the hydrodynamic volume.

Experimental Protocols

The following are detailed methodologies for key experiments involving azido-PEG linkers. While these protocols are generally applicable, optimization for specific molecules and experimental conditions is recommended.

Protocol 1: General Procedure for Protein Labeling with Azido-PEG-NHS Ester



This two-step process first introduces an azide group onto a protein via its primary amines (e.g., lysine residues) using an Azido-PEG-NHS ester. The azide-functionalized protein can then be conjugated to an alkyne-containing molecule via click chemistry.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Azido-PEG-NHS ester
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Dialysis cassettes or spin desalting columns

Procedure:

- Reagent Preparation: Equilibrate the Azido-PEG-NHS ester to room temperature. Prepare a
 10 mM stock solution in anhydrous DMSO or DMF immediately before use. Do not store the
 stock solution as the NHS ester is susceptible to hydrolysis.
- Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
- Purification: Remove excess, unreacted Azido-PEG-NHS ester and byproducts by dialysis against PBS or using a spin desalting column. The resulting azide-functionalized protein is now ready for subsequent conjugation reactions.



Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (e.g., the protein from Protocol 1) to an alkyne-containing molecule.

Materials:

- Azide-functionalized molecule
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., PBS)

Procedure:

- Reactant Mixture: In a reaction vessel, combine the azide-functionalized molecule and a molar excess (typically 4-50 equivalents) of the alkyne-containing molecule in the reaction buffer.
- Catalyst Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand. For aqueous reactions, the water-soluble ligand THPTA is recommended.
- Reaction Initiation: Add the catalyst components to the reactant mixture. A common method
 is to pre-mix CuSO₄ and the ligand before adding them to the reaction, followed by the
 addition of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst. Final
 concentrations are typically in the range of 100-200 μM for copper.
- Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.



- Quenching: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 5 mM.
- Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules and catalyst components.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

SPAAC is an alternative to CuAAC that avoids the use of a potentially cytotoxic copper catalyst. It utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with an azide.

Materials:

- Azide-functionalized molecule
- Cyclooctyne-containing molecule (e.g., DBCO-functionalized cargo)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Reactant Preparation: Prepare solutions of the azide-functionalized molecule and the cyclooctyne-containing molecule in the reaction buffer.
- Conjugation Reaction: Mix the two components. The molar ratio will depend on the specific reactants and desired degree of labeling.
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The
 reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass
 spectrometry.
- Purification: Purify the conjugate using standard methods like SEC or affinity chromatography to remove any unreacted starting materials.

Protocol 4: Staudinger Ligation



The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond. It is another copper-free method for bioconjugation.

Materials:

- Azide-functionalized molecule
- Phosphine-containing molecule (e.g., a triphenylphosphine derivative with an ortho-ester for ligation)
- Anhydrous solvent (e.g., THF/water mixture)

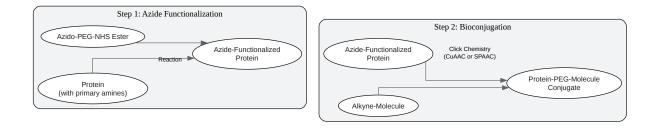
Procedure:

- Reaction Setup: Dissolve the azide-functionalized molecule and a molar excess of the phosphine reagent in the reaction solvent.
- Incubation: Stir the reaction mixture at room temperature. The reaction proceeds through the formation of an iminophosphorane intermediate, which then rearranges to form the amide bond.
- Monitoring: The reaction can be monitored by TLC or LC-MS to track the consumption of the starting materials.
- Work-up and Purification: Upon completion, the reaction mixture is typically worked up by aqueous extraction, and the final product is purified by chromatography.

Visualizations

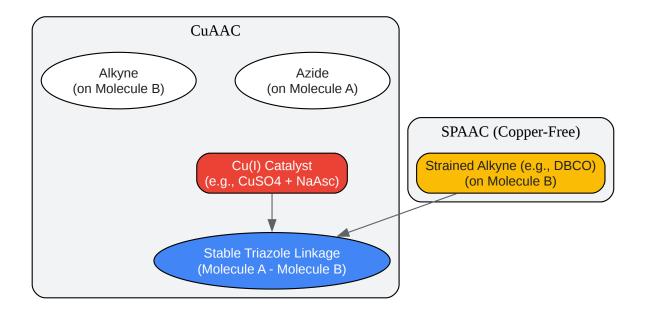
The following diagrams illustrate the key workflows and concepts involving **Azido-PEG35-amine**.





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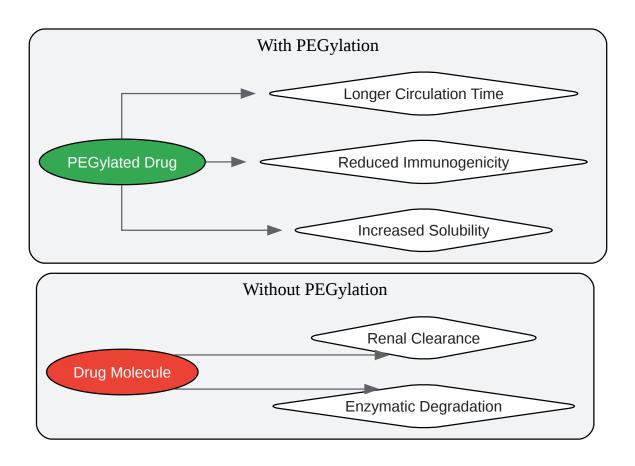
Caption: Workflow for two-step protein bioconjugation.



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Caption: Comparison of CuAAC and SPAAC click chemistry pathways.





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Caption: Benefits of PEGylation for therapeutic molecules.

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